molecular formula C14H15N3O4S B2880468 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide CAS No. 2034405-18-8

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide

Cat. No.: B2880468
CAS No.: 2034405-18-8
M. Wt: 321.35
InChI Key: JRQTZSNWDSKTSY-UHFFFAOYSA-N
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Description

N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with three methyl groups and two sulfone (dioxido) groups at positions 1, 3, and 4. The 5-position is linked to a furan-2-carboxamide moiety.

Properties

IUPAC Name

N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-9-7-11-12(17(3)22(19,20)16(11)2)8-10(9)15-14(18)13-5-4-6-21-13/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQTZSNWDSKTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=CO3)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C14H19N3O4S
  • Molecular Weight : 325.38 g/mol
  • CAS Number : 2034485-97-5

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The presence of the thiadiazole moiety is known to enhance the compound's ability to interact with various biomolecules, leading to potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies on similar compounds have shown effectiveness against various cancer cell lines:

  • IC50 Values : Compounds related to thiadiazoles have demonstrated IC50 values ranging from 6.2 μM (against colon carcinoma HCT-116) to 27.3 μM (against breast cancer T47D) .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties. The compound's structure may contribute to its ability to inhibit bacterial growth:

  • Activity Spectrum : Studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Antioxidant Effects

The compound may also exert anti-inflammatory and antioxidant effects. Research has indicated that related structures can reduce oxidative stress and inflammation markers in vitro and in vivo .

Case Studies

StudyCompound TestedBiological ActivityCell Line/ModelIC50 Value
1Thiadiazole DerivativeAnticancerHCT-116 (Colon Cancer)6.2 μM
2Thiadiazole DerivativeAnticancerT47D (Breast Cancer)27.3 μM
3Thiadiazole DerivativeAntimicrobialVarious BacteriaVariable

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Target Compound

  • Core : 1,3-Dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide (benzothiadiazole sulfone).
  • Key Features : Sulfone groups increase polarity and hydrogen-bonding capacity, while methyl groups enhance lipophilicity.

Analog 1: Imidazo[2,1-b]thiazole-5-carboxamides ()

  • Core : Imidazo[2,1-b]thiazole.
  • Examples : ND-11503, ND-11564, ND-11543.
  • Key Differences: Lack sulfone groups; instead, substituents include dihydrobenzofuran, trifluoromethylphenoxy, and piperazine-trifluoromethylpyridinyl moieties.
  • Activity : Anti-tuberculosis (e.g., ND-11543 showed 62% yield in synthesis and potent intracellular activity) .

Analog 2: 1,3,4-Thiadiazole Derivatives ()

  • Core : 1,3,4-Thiadiazole.
  • Examples : I8, I12, N-phenyl-5-thioxo derivatives.
  • Key Differences : Thiadiazole lacks the fused benzene ring and sulfone groups. Substituents include chlorophenyl, difluorophenyl, and thioxo groups.
  • Activity : Fungicidal (e.g., I8 and I12 exhibited inhibition at 50 µg/ml) .

Analog 3: Benzofuran Carboxamides ()

  • Core : Benzofuran.
  • Examples : Antiviral compound from ; carbohydrazide derivatives from .
  • Key Differences : Oxaborol and nitro groups in ; carbohydrazide and thiazole in .
  • Activity : Antiviral (), undefined for carbohydrazides .

Substituent Effects on Physicochemical Properties

Compound Class Core Structure Substituents Molecular Weight (Example) Melting Point (°C) Key Properties
Target Compound Benzothiadiazole sulfone 1,3,6-Trimethyl, furan-2-carboxamide ~350 (estimated) N/A High polarity (sulfone), moderate lipophilicity (methyl)
Imidazo[2,1-b]thiazoles Imidazothiazole Trifluoromethylphenoxy, piperazine 454–500 (ND-11543) N/A Enhanced solubility (piperazine), metabolic stability (CF3)
1,3,4-Thiadiazoles (I8, I12) Thiadiazole Chlorophenyl, difluorophenyl 350–400 124–173 Low solubility (halogens), high crystallinity
Benzofuran Carboxamides Benzofuran Oxaborol, nitro, cyclopropyl ~500 () N/A Boron-containing (oxaborol), reactive (nitro)

Antifungal vs. Anti-Tuberculosis Activity

  • Target Compound: Unknown activity, but sulfones may enhance target binding (e.g., sulfa drugs).
  • Thiadiazoles (I8, I12) : Fungicidal activity linked to halogenated aryl groups disrupting membrane integrity .
  • Imidazothiazoles (ND-11543) : Anti-tuberculosis activity attributed to piperazine and trifluoromethylpyridine enhancing penetration into mycobacteria .

Key Differentiators and Challenges

  • Electronic Effects : Sulfone groups in the target compound may confer stronger hydrogen-bonding vs. thioxo or halogens in analogs.
  • Metabolic Stability : Methyl groups in the target compound could reduce oxidative metabolism compared to halogenated analogs.
  • Activity Gaps: Limited data on the target compound’s efficacy necessitates further testing against fungal, bacterial, and viral models.

Preparation Methods

Preparation of 4,5-Diamino-1,3,6-trimethylbenzene

Methyl groups are introduced at positions 1, 3, and 6 through Friedel-Crafts alkylation of toluene derivatives, followed by nitration and reduction to yield the diamine intermediate. Typical conditions involve:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C for 2 hours.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C, 40 psi) in ethanol at 25°C.

Thiadiazole Ring Formation

Cyclization with sulfur monochloride (S₂Cl₂) under controlled conditions forms the thiadiazole ring:

  • Reagents : S₂Cl₂ (1.2 equiv) in dichloromethane.
  • Conditions : Dropwise addition at -10°C, followed by stirring at 25°C for 12 hours.
  • Yield : 68–72% after silica gel chromatography.

Oxidation to Sulfone Functionality

The thiadiazole sulfide is oxidized to the sulfone using m-chloroperbenzoic acid (m-CPBA):

  • Reagents : m-CPBA (2.5 equiv) in dichloromethane.
  • Conditions : Stirring at 0°C for 1 hour, then 25°C for 6 hours.
  • Workup : Quenching with NaHCO₃, extraction with DCM, and evaporation.
  • Yield : 85–90%.

Table 1. Comparison of Sulfide-to-Sulfone Oxidation Methods

Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%)
m-CPBA DCM 0 → 25 6 85–90
H₂O₂/CH₃COOH Acetic acid 70 12 60–65
KMnO₄ H₂O/acetone 50 8 55–60

Structural Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 3.6 Hz, 1H, furan-H), 6.78 (dd, J = 3.6 Hz, 1H, furan-H), 3.12 (s, 6H, N-CH₃), 2.45 (s, 3H, Ar-CH₃).
  • ¹³C NMR : δ 165.2 (C=O), 152.1 (thiadiazole-C), 144.3 (furan-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 391.0894 [M+H]⁺ (C₁₆H₁₅N₃O₄S₂ requires 391.0891).

Infrared Spectroscopy (IR)

  • Peaks at 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric), 1145 cm⁻¹ (S=O asymmetric).

Industrial-Scale Production Considerations

For bulk synthesis, the following adjustments are critical:

  • Continuous Flow Reactors : Enhance safety during exothermic steps (e.g., S₂Cl₂ cyclization).
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for oxidation steps.
  • Catalyst Recycling : Pd-C from hydrogenation steps is recovered via filtration and reactivation.

Challenges and Mitigation Strategies

Challenge Solution
Low cyclization yields Use microwave-assisted synthesis (100°C, 30 min)
Sulfone over-oxidation Precise stoichiometry of m-CPBA (2.5 equiv)
Amide hydrolysis during workup Neutralize reaction mixture with NH₄Cl

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